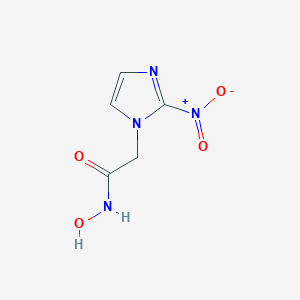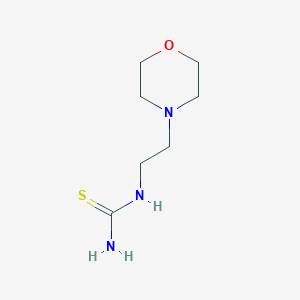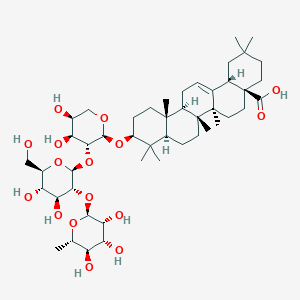
2-Nitroimidazole-1-acetohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitroimidazole-1-acetohydroxamic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 2-Nitroimidazole-1-acetohydroxamic acid is not fully understood. However, it is believed to act as a prodrug, which is activated by nitroreductase enzymes in hypoxic cells. Once activated, it forms a highly reactive intermediate that can damage DNA and other cellular components, leading to cell death.
Biochemical And Physiological Effects
2-Nitroimidazole-1-acetohydroxamic acid has been shown to have significant biochemical and physiological effects. It has been shown to selectively target hypoxic cells, which are commonly found in tumors. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
2-Nitroimidazole-1-acetohydroxamic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, it has potential applications in various scientific fields, making it a versatile compound. However, there are also limitations to its use in lab experiments. It is a potentially hazardous compound and requires specific safety precautions when handling. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Nitroimidazole-1-acetohydroxamic acid. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific fields. Finally, there is potential for the development of new derivatives of 2-Nitroimidazole-1-acetohydroxamic acid, which may have improved properties and applications.
Synthesis Methods
The synthesis of 2-Nitroimidazole-1-acetohydroxamic acid involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-nitroimidazole with ethyl chloroacetate in the presence of a base to form 2-nitroimidazole ethyl ester. The second step involves the hydrolysis of the ethyl ester to form 2-nitroimidazole carboxylic acid. The final step involves the reaction of 2-nitroimidazole carboxylic acid with hydroxylamine hydrochloride and sodium hydroxide to form 2-Nitroimidazole-1-acetohydroxamic acid.
Scientific Research Applications
2-Nitroimidazole-1-acetohydroxamic acid has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of other chemical compounds, such as 2-nitroimidazole-1-acetamido-2-deoxy-D-glucose, which has been used as a radiotracer for imaging hypoxia in tumors. Additionally, 2-Nitroimidazole-1-acetohydroxamic acid has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and medicinal chemistry.
properties
CAS RN |
117259-20-8 |
|---|---|
Product Name |
2-Nitroimidazole-1-acetohydroxamic acid |
Molecular Formula |
C5H6N4O4 |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
N-hydroxy-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C5H6N4O4/c10-4(7-11)3-8-2-1-6-5(8)9(12)13/h1-2,11H,3H2,(H,7,10) |
InChI Key |
KAIQUJDTIFXCLP-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO |
Other CAS RN |
117259-20-8 |
synonyms |
2-nitroimidazole-1-acetohydroxamic acid KIH 801 KIH 802 KIH-801 KIH-802 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)




![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)




![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)